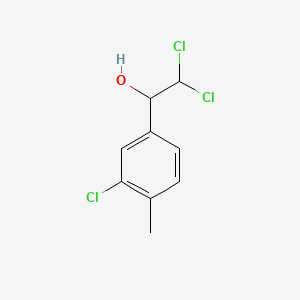

2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol

Description

2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol is a chlorinated ethanol derivative featuring a dichloroethyl group attached to a 3-chloro-4-methylphenyl aromatic ring. The ethanol (-CH$_2$OH) functional group distinguishes it from ketone- or urea-containing analogs, influencing polarity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C9H9Cl3O |

|---|---|

Molecular Weight |

239.5 g/mol |

IUPAC Name |

2,2-dichloro-1-(3-chloro-4-methylphenyl)ethanol |

InChI |

InChI=1S/C9H9Cl3O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,8-9,13H,1H3 |

InChI Key |

RLGCIVAJFREMDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(Cl)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Chloro-4-methylaniline

A critical precursor is 3-chloro-4-methylaniline , synthesized predominantly by chlorination and catalytic hydrogenation of p-nitrotoluene derivatives:

- Step 1: Chlorination of p-nitrotoluene to form 2-chloro-4-nitrotoluene.

- Step 2: Catalytic hydrogenation of 2-chloro-4-nitrotoluene using metal catalysts such as Raney nickel in methanol, often enhanced by additives like SnCl4·nH2O to achieve near 100% conversion and selectivity.

- This method replaces traditional chemical reductions (e.g., iron powder or sodium sulfide) which suffer from low yield and environmental issues.

This catalytic hydrogenation approach is currently favored for its efficiency and environmental benefits.

Conversion to 2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol

The final step involves the nucleophilic addition of an aryl organometallic reagent to the 2,2-dichloroacetophenone intermediate:

- Organometallic Reagent Formation: The aromatic halide (e.g., 2-bromo-1-chlorotoluene or related chloromethylphenyl derivatives) is treated with n-butyllithium at low temperature (−78 °C) to form the corresponding aryllithium species.

- Addition Reaction: The aryllithium reagent is added to the ketone intermediate in THF at low temperature, followed by warming to room temperature to complete the addition.

- Workup: The reaction mixture is quenched with saturated ammonium chloride solution, extracted, dried, and purified by silica gel chromatography.

- Outcome: This yields the target This compound with high purity and good yield (typical isolated yields range from 45% to over 80% depending on the exact substrate and conditions).

Summary Table of Preparation Methods

Analytical and Purification Considerations

- Purification: Silica gel chromatography is the standard method for isolating the final product, ensuring removal of side products and unreacted starting materials.

- Characterization: ^1H NMR, ^13C NMR, IR spectroscopy, and HRMS are employed to confirm structural integrity and purity.

- Reaction Monitoring: TLC and GC-MS are typically used to monitor reaction progress and optimize conditions.

Research Findings and Practical Insights

- The use of catalytic hydrogenation for precursor amine synthesis significantly improves environmental and economic profiles compared to older chemical reduction methods.

- The Friedel-Crafts acylation with dichloroacetyl chloride is a robust and scalable method to introduce the 2,2-dichloroacetyl group.

- Organolithium reagents provide regioselective and efficient nucleophilic addition to the ketone intermediate, enabling the formation of the dichloro-substituted ethanol moiety.

- Reaction temperatures and stoichiometry are critical for maximizing yield and minimizing side reactions.

- The overall synthetic route is modular, allowing substitution of different aromatic halides to access analogues of the target compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium hydroxide, ammonia, or amines can be used to replace the chlorine atoms.

Major Products Formed

Oxidation: Formation of 2,2-dichloro-1-(3-chloro-4-methylphenyl)ethanone.

Reduction: Formation of 1-(3-chloro-4-methylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features and Functional Groups

Key Observations:

- Ethanol vs.

Physical Properties

Table 2: Physical Properties

Key Observations:

- The ethanol group may lower the melting point compared to dichloroethanone derivatives (e.g., 84–86°C in ) due to reduced crystallinity.

- Solubility in water is expected to remain low due to multiple chloro groups, but the hydroxyl group could enhance solubility in polar solvents like methanol .

Key Observations:

- The ethanol group may alter binding affinity compared to R-28725’s oxazolidinone, affecting safener efficacy .

- The shared 3-chloro-4-methylphenyl group with Chlorotoluron suggests possible herbicidal activity, though the ethanol substituent likely modifies the mode of action .

Biological Activity

2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol is a chlorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂Cl₂O, with a molecular weight of approximately 251.14 g/mol. The compound features two chlorine atoms and a hydroxyl group attached to a phenyl ring with a methyl substituent, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Halogenation Reactions : Utilizing chlorinating agents to introduce chlorine atoms into the compound.

- Nucleophilic Substitution : Employing nucleophiles in the presence of a suitable leaving group to form the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound has been shown to inhibit biofilm formation in pathogenic bacteria, which is critical for preventing chronic infections .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially modulating enzymatic pathways. It has been observed to act as an enzyme inhibitor, which could have implications for drug development targeting specific diseases.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals differences in biological activity:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol | Contains a fluorine atom instead of chlorine | Exhibits different reactivity due to fluorine's electronegativity |

| 2-Chloro-4-methylphenol | Lacks the dichlorinated ethylene group | Used primarily as a disinfectant and antiseptic |

| 3-Chloro-1-(4-methylphenyl)ethanol | Contains only one chlorine atom | Displays distinct biological activities compared to dichlorinated variants |

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives, highlighting that compounds with similar structures exhibited varying degrees of effectiveness against bacterial strains .

- Enzyme Interaction Studies : Investigations into enzyme interactions suggest that the presence of the hydroxyl group enhances binding affinity to protein targets, potentially leading to significant biological effects .

- Toxicity Assessments : Toxicity profiles indicate that while some derivatives exhibit potent activity against pathogens, they also require careful evaluation regarding their safety profiles .

Q & A

Q. What are the recommended synthetic routes for 2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via a two-step process:

Claisen-Schmidt Condensation : React 3-chloro-4-methylbenzaldehyde with chloroacetic acid derivatives in the presence of a base (e.g., NaOH) to form the α,α-dichloroketone intermediate.

Reduction : Reduce the ketone to the alcohol using NaBH₄ or LiAlH₄. Optimize yields by controlling temperature (0–5°C for reduction) and solvent polarity (e.g., THF or ethanol). Monitor purity via TLC and confirm structure with NMR (¹H/¹³C) .

Key Considerations : Gas evolution during reduction necessitates an oil bubbler and proper ventilation .

Q. How should researchers handle purification and characterization of this compound to ensure reproducibility?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Characterization :

- NMR : Assign peaks using DEPT-135 for distinguishing CH₃, CH₂, and CH groups.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 239.0 (theoretical for C₉H₈Cl₃O).

- Elemental Analysis : Ensure %C (44.4%), %H (3.3%), and %Cl (43.7%) align with theoretical values .

Q. What safety protocols are critical when working with this compound?

- Methodological Answer :

- Hazard Analysis : Prioritize risk assessment for chlorinated intermediates (e.g., respiratory irritation, toxicity). Use fume hoods and PPE (gloves, goggles).

- Waste Management : Neutralize acidic/basic byproducts before disposal. Follow guidelines in Prudent Practices in the Laboratory (Chapter 4) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation of a saturated DCM/hexane solution.

- Data Collection : Use a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL-2018 for structure solution. Expect monoclinic space group P2₁/c with unit cell parameters a ≈ 6.65 Å, b ≈ 9.96 Å, c ≈ 14.48 Å, β ≈ 92.9°. Validate with R-factor < 0.06 .

Example Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Z | 4 |

| R₁ (I > 2σ) | 0.054 |

| wR₂ (all) | 0.155 |

Q. What spectroscopic techniques can differentiate this compound from its structural analogs (e.g., 2,2-Dichloro-1-(4-methylphenyl)ethanone)?

- Methodological Answer :

- IR Spectroscopy : Identify the alcohol -OH stretch (~3400 cm⁻¹) absent in ketone analogs.

- ¹³C NMR : Compare chemical shifts: the ethanol C-OH appears at δ ~70 ppm, while ketone C=O resonates at δ ~200 ppm .

- XRD : Contrast unit cell volumes; ethanol derivatives typically have larger V (~950 ų) vs. ketones (~800 ų) due to hydrogen bonding .

Q. How do electronic effects of the 3-chloro-4-methylphenyl substituent influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density. The chloro group is electron-withdrawing, meta-directing, while the methyl group donates electrons, altering reaction sites.

- Experimental Validation : Compare reaction rates with analogs (e.g., 4-methyl vs. 4-nitro derivatives) in SN₂ reactions. Use GC-MS to track byproduct formation .

Q. How can researchers address contradictory data regarding the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- Stability Studies :

- Acidic Conditions (pH 2–4): Monitor decomposition via HPLC (C18 column, acetonitrile/water). Expect hydrolysis of Cl groups over 48 hours.

- Basic Conditions (pH 10–12): Use UV-Vis to detect β-elimination products (λ_max ~270 nm).

- Mitigation : Stabilize with antioxidants (e.g., BHT) in basic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.